6,7-Difluoro-1,2,3,4-tetrahydroquinoline
Description
6,7-Difluoro-1,2,3,4-tetrahydroquinoline (CAS: 953717-64-1) is a fluorinated derivative of the tetrahydroquinoline scaffold, a heterocyclic structure widely studied for its pharmacological and industrial applications. This compound features fluorine atoms at the 6- and 7-positions of the aromatic ring, which enhance its electronic and steric properties compared to non-fluorinated analogs. With a molecular formula of C₉H₉F₂N and a molecular weight of 169.07 g/mol (219.66 g/mol as the hydrochloride salt), it is a key intermediate in medicinal chemistry and agrochemical research .
Tetrahydroquinolines are renowned for their versatility, serving as core structures in anti-cancer, anti-inflammatory, and anti-parasitic agents . The fluorine substituents in 6,7-difluoro derivatives improve metabolic stability and bioavailability, making them attractive for drug development .
Properties
IUPAC Name |
6,7-difluoro-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N/c10-7-4-6-2-1-3-12-9(6)5-8(7)11/h4-5,12H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCFTJNFKKPBDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2NC1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953717-64-1 | |
| Record name | 6,7-difluoro-1,2,3,4-tetrahydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Difluoro-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of fluorinated aniline derivatives, which undergo cyclization reactions to form the desired tetrahydroquinoline structure . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the correct formation of the compound.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of fluorinated quinolines generally involves similar principles as laboratory synthesis but on a larger scale. This includes the use of industrial-grade reagents, optimized reaction conditions, and efficient purification processes to obtain high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
6,7-Difluoro-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroquinoline to its corresponding quinoline derivative.
Reduction: Reduction reactions can further hydrogenate the compound, altering its chemical structure.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while substitution reactions can produce a variety of fluorinated or non-fluorinated analogs .
Scientific Research Applications
6,7-Difluoro-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific properties, such as liquid crystals.
Mechanism of Action
The mechanism of action of 6,7-Difluoro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Tetrahydroquinoline Derivatives
The biological and chemical properties of tetrahydroquinolines are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of 6,7-Difluoro-1,2,3,4-tetrahydroquinoline and its analogs:
Structural and Physicochemical Properties
Stability and Reactivity
Biological Activity
6,7-Difluoro-1,2,3,4-tetrahydroquinoline (CAS No. 953717-64-1) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 169.17 g/mol. The presence of fluorine atoms at positions 6 and 7 contributes to its unique chemical properties, influencing its interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits a range of biological activities. The following table summarizes key findings related to its biological effects:
Case Studies and Research Findings
- Antimicrobial Activity : In a study evaluating the antimicrobial properties of tetrahydroquinoline derivatives, this compound was found to exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's fluorination pattern enhances its binding affinity to bacterial enzymes, making it a candidate for further development as an antibiotic agent.
- Anti-inflammatory Effects : A recent investigation into the compound's effects on Th17-mediated autoimmune diseases highlighted its potential as an orally bioavailable treatment option. The study demonstrated that derivatives of tetrahydroquinoline could effectively inhibit RORγt activity, a key regulator in inflammatory responses .
- Anticancer Properties : Research focusing on the anticancer effects of tetrahydroquinoline derivatives revealed that this compound showed promising results in inhibiting the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Cyclization Reactions : Utilizing precursors such as amino ketones and fluorinated reagents to facilitate the formation of the tetrahydroquinoline ring.
- Fluorination Techniques : Employing selective fluorination methods to introduce fluorine atoms at the 6 and 7 positions.
These synthetic routes are crucial for obtaining high yields and purity of the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
